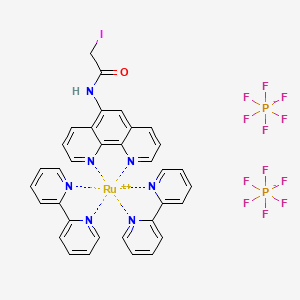
2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate: is a complex compound that combines several functional groups and metal ions. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of ruthenium(2+) and phenanthroline derivatives in its structure suggests its utility in coordination chemistry and catalysis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in coordination complexes. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, the compound’s metal-binding properties are exploited for labeling and imaging applications. It can be used to tag biomolecules, enabling their detection and analysis.
Medicine
The compound has potential applications in medicine, particularly in the development of metal-based drugs. Ruthenium complexes are known for their anticancer properties, and this compound could be explored for similar therapeutic uses.
Industry
In industry, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing and environmental applications.
Safety and Hazards
The compound comes with several safety warnings. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .
Wirkmechanismus
Target of Action
Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)2, also known as MFCD31720246, is primarily used as a fluorescent reactive probe . Its primary targets are nucleotide base sequences . The compound’s role is to bind to these sequences and emit fluorescence, allowing for the visualization and determination of these sequences.
Mode of Action
The compound interacts with its targets (nucleotide base sequences) through a process known as fluorescence resonance energy transfer (FRET) . When the compound is excited by a specific wavelength of light, it emits fluorescence. This fluorescence can be detected and measured, providing information about the nucleotide base sequences .
Biochemical Pathways
Given its role as a fluorescent probe, it is likely involved in pathways related tonucleic acid synthesis and repair , where it can bind to nucleotide base sequences and allow for their visualization .
Result of Action
The primary result of the action of Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)2 is the detection and visualization of nucleotide base sequences . By binding to these sequences and emitting fluorescence, it allows researchers to identify and study these sequences.
Action Environment
The action, efficacy, and stability of Ru(bpy)2(5-iodoacetamido-1,10-phenanthroline)2 are influenced by several environmental factors. For instance, it is recommended to protect the compound from light and moisture . Furthermore, it is stable for at least 2 years when stored at -20°C . These factors must be considered to ensure the effective use of the compound as a fluorescent probe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide typically involves the iodination of N-(1,10-phenanthrolin-5-yl)acetamide. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane.
For the preparation of 2-pyridin-2-ylpyridine, a common method involves the coupling of pyridine derivatives using a palladium-catalyzed cross-coupling reaction. This reaction is performed under an inert atmosphere with a base such as potassium carbonate.
The incorporation of ruthenium(2+) into the compound is achieved through coordination with the phenanthroline and pyridine ligands. This step often requires the use of a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthroline and pyridine moieties.
Reduction: Reduction reactions can occur at the ruthenium center, altering its oxidation state.
Substitution: The iodo group in 2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols can replace the iodo group under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenanthroline compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide
- 2-pyridin-2-ylpyridine
- Ruthenium(2+) complexes with phenanthroline ligands
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and metal ions. This structural diversity enhances its versatility and potential applications. Compared to similar compounds, it offers a broader range of reactivity and binding capabilities, making it a valuable tool in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O.2C10H8N2.2F6P.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,8H2,(H,18,19);2*1-8H;;;/q;;;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHYCPGABQYTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F12IN7OP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1066.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
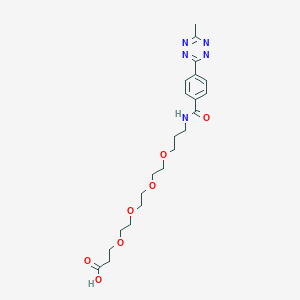

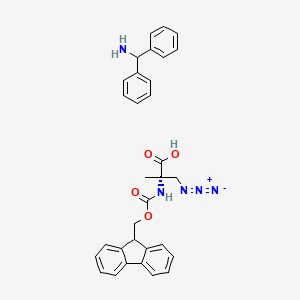
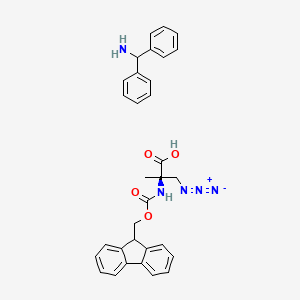

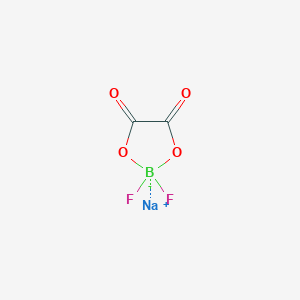
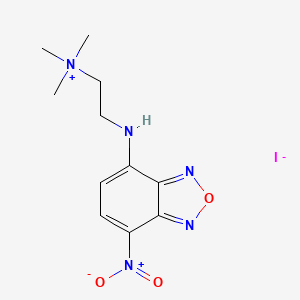
![magnesium;dipotassium;(2S)-2-[[amino(oxido)methylidene]amino]butanedioate;(3S)-3-(carbamoylamino)-4-hydroxy-4-oxobutanoate](/img/structure/B6291207.png)
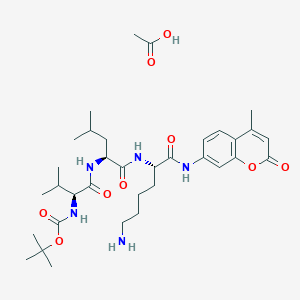
2](/img/structure/B6291215.png)
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride](/img/structure/B6291222.png)
![tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B6291224.png)

![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6291243.png)
